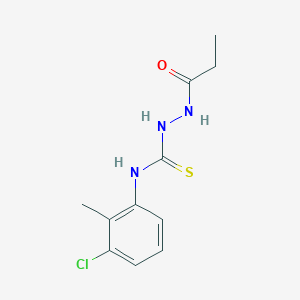

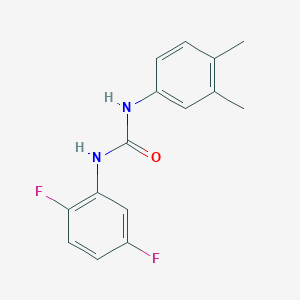

![molecular formula C24H18N4 B4579814 N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)

N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine

Vue d'ensemble

Description

N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolopyrimidine class, which is known for a wide range of biological activities and chemical properties. This class of compounds has been the subject of numerous studies due to their potential applications in various fields of chemistry and medicine.

Synthesis Analysis

The synthesis of related pyrazolopyrimidin-7-amine derivatives typically involves chlorination and aminisation from precursor compounds. For instance, the synthesis of a chloro-phenyl derivative was achieved by these methods, highlighting the versatility and adaptability of pyrazolopyrimidine synthesis techniques (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Crystal structure determination of similar compounds has been conducted, providing insights into the molecular configuration and bonding. One study reported the crystal structure belonging to the triclinic system, offering detailed parameters such as unit cell dimensions and angles, which are crucial for understanding the molecular geometry (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, including cyclocondensation, formylation, and reactions with heterocyclic amidines, showcasing their reactivity and functionalization potential. These reactions are fundamental for the synthesis of novel derivatives with potential biological activities (Juan C Castillo et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the application and processing of these compounds. While specific data for N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine was not found, related studies on pyrazolopyrimidines provide a basis for understanding the physical characteristics that can influence their practical applications (Lu Jiu-fu et al., 2015).

Chemical Properties Analysis

Pyrazolopyrimidines exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited for further functionalization. Their chemical stability, reaction mechanisms, and interactions with various reagents are essential for developing new synthesis strategies and applications (T. Farghaly, 2008).

Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

Research has demonstrated the potential of compounds related to N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine in antitumor and antimicrobial applications. For instance, compounds synthesized from enaminones, which are key intermediates, have shown inhibition effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) comparable to those of 5-fluorouracil. Additionally, some derivatives exhibited antimicrobial activity, indicating their broad pharmaceutical significance (Riyadh, 2011).

Crystal Structure and Biological Activity

The crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been synthesized and analyzed, revealing moderate anticancer activity. This showcases the compound's potential in the development of cancer treatments (Jiu-fu et al., 2015).

Antibacterial Activities

Novel compounds involving the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized, showing slight to moderate activity against various microorganisms, including Bacillus subtilis and Escherichia coli. This highlights their potential in addressing bacterial infections (Atta et al., 2011).

Synthesis of Functional Derivatives

Efforts to synthesize new derivatives containing 1,2,3-triazole moiety from pyrazolo[1,5-a]pyrimidines have resulted in compounds with varied potential applications in medicine and materials science. These compounds are of interest due to their antitrypanosomal activity and photophysical properties, further expanding the scope of applications for N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine related compounds (Abdelriheem et al., 2017).

Receptor Tyrosine Kinase Inhibitors

7-Aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent multitargeted receptor tyrosine kinase inhibitors, demonstrating efficacy in various models. Such compounds are promising candidates for the development of new treatments targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, which are critical in the development of cancers and other diseases (Frey et al., 2008).

Propriétés

IUPAC Name |

N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4/c1-4-10-18(11-5-1)21-17-25-28-23(26-20-14-8-3-9-15-20)16-22(27-24(21)28)19-12-6-2-7-13-19/h1-17,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVXIZCZURZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NC4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)